![molecular formula C18H17N3O4 B2608500 3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034249-50-6](/img/structure/B2608500.png)
3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has been of significant interest to the scientific community due to its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes.
Scientific Research Applications
Molecular Structure and Crystallography
Studies on compounds with complex structures, such as Dabigatran etexilate tetrahydrate, highlight the importance of understanding molecular geometries, dihedral angles, and intramolecular hydrogen bonding, which are crucial for predicting the chemical behavior and interactions of novel compounds (Hong-qiang Liu et al., 2012).
Conducting Polymers
Research on conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, suggests applications in developing new materials with electrical conductivity, stability, and specific electronic properties (G. Sotzing et al., 1996).
Catalytic Applications
Catalytic oxidation of alcohols using Cu(II) complexes, as seen with 1,3-oxazolidine based ligands, indicates the potential of similar compounds in facilitating chemical transformations, offering pathways to synthesize aldehydes or acids efficiently (R. Bikas et al., 2018).
Synthesis of Pyrrolidines
The synthesis of 2-alkyl(aryl)pyrrolidines from proline via oxazolidine ring opening demonstrates the utility of related compounds in organic synthesis, particularly in constructing pyrrolidine derivatives, which are valuable in medicinal chemistry (V. Moshkin et al., 2016).
Asymmetric Catalysis
Chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes have been shown to catalyze asymmetric cyclopropanation of olefins, suggesting applications in stereoselective synthesis, an area of high interest for developing pharmaceuticals and agrochemicals (H. Nishiyama et al., 1995).
properties
IUPAC Name |
3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(12-21-15-3-1-2-4-16(15)25-18(21)23)20-10-7-14(11-20)24-13-5-8-19-9-6-13/h1-6,8-9,14H,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHWMEHEAPNPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.